

# A Comparative Guide to FASN Inhibitors: FT113 vs. TVB-2640 (Denifanstat)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent fatty acid synthase (FASN) inhibitors: **FT113**, a preclinical compound, and TVB-2640 (denifanstat), a clinical-stage drug candidate. This document summarizes their mechanisms of action, presents available quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes key pathways and workflows.

## Introduction

Fatty acid synthase (FASN) is a key enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal physiology, FASN is primarily active in the liver and adipose tissue. However, in various pathological conditions, including metabolic diseases and cancer, FASN is often upregulated, contributing to disease progression. Consequently, FASN has emerged as a promising therapeutic target.

This guide focuses on two small molecule FASN inhibitors:

- FT113: A potent and orally active preclinical FASN inhibitor.
- TVB-2640 (Denifanstat): A first-in-class, orally bioavailable FASN inhibitor that has advanced to clinical trials for multiple indications, including non-alcoholic steatohepatitis (NASH), acne, and various cancers.



## **Mechanism of Action: FASN Inhibition**

Both **FT113** and TVB-2640 exert their therapeutic effects by inhibiting the enzymatic activity of FASN. By blocking this enzyme, these inhibitors prevent the synthesis of palmitate, a saturated fatty acid that serves as a building block for more complex lipids. The downstream effects of FASN inhibition are multifaceted and include:

- Reduction of lipid accumulation: In conditions like NASH, inhibiting FASN can decrease the buildup of fat in the liver.
- Induction of apoptosis in cancer cells: Many cancer cells are dependent on de novo lipogenesis for membrane synthesis and signaling molecules. Blocking this pathway can lead to cell death.[1]
- Anti-inflammatory effects: FASN inhibition can modulate inflammatory pathways.

The following diagram illustrates the central role of FASN in lipogenesis and the point of intervention for inhibitors like **FT113** and TVB-2640.



Click to download full resolution via product page

FASN Signaling Pathway and Point of Inhibition.

## **Preclinical Data: FT113**

**FT113** is a potent FASN inhibitor identified through high-throughput screening.[2] Its preclinical activity has been characterized in biochemical and cellular assays.



**Ouantitative Preclinical Data for FT113** 

| Parameter                             | Value  | Cell Line/System              | Reference |
|---------------------------------------|--------|-------------------------------|-----------|
| FASN Inhibition (IC50)                | 213 nM | Recombinant human FASN enzyme | [2]       |
| Cellular FASN Activity (IC50)         | 90 nM  | BT474 (Breast<br>Cancer)      | [2]       |
| Anti-proliferative Activity (IC50)    | 47 nM  | PC3 (Prostate<br>Cancer)      | [2]       |
| Anti-proliferative<br>Activity (IC50) | 26 nM  | MV-411 (Leukemia)             | [2]       |

## **Experimental Protocols: FT113 Preclinical Studies**

The following protocols are based on the methodologies described in the primary research article for **FT113**.[2]

#### FASN Enzyme Inhibition Assay:

- Recombinant human FASN enzyme is incubated with varying concentrations of FT113.
- The reaction is initiated by the addition of acetyl-CoA and radiolabeled malonyl-CoA.
- The reaction is allowed to proceed for a specified time at 37°C.
- The reaction is stopped, and the amount of radiolabeled palmitate produced is quantified using a scintillation counter.
- IC50 values are calculated by fitting the data to a four-parameter logistic equation.

#### Cellular FASN Activity Assay (BT474 cells):

- BT474 cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with varying concentrations of FT113 for a specified duration.



- Radiolabeled acetate is added to the culture medium.
- After incubation, cells are harvested, and lipids are extracted.
- The incorporation of radiolabeled acetate into the lipid fraction is measured to determine the rate of de novo lipogenesis.
- IC50 values are determined from the dose-response curve.

Anti-proliferative Assay (PC3 and MV-411 cells):

- PC3 or MV-411 cells are seeded in 96-well plates.
- Cells are treated with a range of FT113 concentrations.
- After a 72-hour incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
- IC50 values are calculated based on the reduction in cell viability.





Click to download full resolution via product page

Generalized Workflow for Preclinical Evaluation of FT113.

## **Clinical Trial Information: TVB-2640 (Denifanstat)**

TVB-2640, now known as denifanstat, has been evaluated in multiple clinical trials across a range of therapeutic areas.

## **Quantitative Clinical Data for TVB-2640 (Denifanstat)**

Phase 2a FASCINATE-1 Trial in NASH (12 weeks)[3][4]



| Endpoint                                   | Placebo | TVB-2640 (25 mg) | TVB-2640 (50 mg)               |
|--------------------------------------------|---------|------------------|--------------------------------|
| Relative Change in<br>Liver Fat (MRI-PDFF) | +4.5%   | -9.6%            | -28.1% (p=0.001 vs<br>placebo) |
| ≥30% Reduction in Liver Fat                | 11%     | 23%              | 61% (p<0.001 vs<br>placebo)    |

#### Phase 3 Trial in Moderate to Severe Acne (12 weeks)[5][6][7][8]

| Endpoint                                 | Placebo | Denifanstat (50 mg) |
|------------------------------------------|---------|---------------------|
| IGA Treatment Success Rate               | 14.58%  | 33.17% (p<0.0001)   |
| Reduction in Total Lesions               | -       | 57.38%              |
| Reduction in Inflammatory<br>Lesions     | -       | 63.45%              |
| Reduction in Non-inflammatory<br>Lesions | -       | 51.85%              |

## Experimental Protocols: TVB-2640 (Denifanstat) Clinical Trials

FASCINATE-1 (NCT03938246) - Phase 2a in NASH:[3][4]

- Study Design: A randomized, placebo-controlled, single-blind study.
- Participants: Adults with ≥8% liver fat (assessed by MRI-PDFF) and evidence of liver fibrosis.
- Intervention: Ninety-nine patients were randomized to receive placebo, 25 mg of TVB-2640, or 50 mg of TVB-2640 orally once daily for 12 weeks.
- Primary Endpoints: Safety and relative change in liver fat after treatment.
- Key Assessments: Liver fat content was measured using magnetic resonance imagingproton density fat fraction (MRI-PDFF) at baseline and at the end of treatment.



#### Phase 3 Trial in Acne (NCT06192264):[7][9]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Participants: 480 patients with moderate to severe acne (IGA scores of 3 or 4).
- Intervention: Patients were randomized 1:1 to receive either 50 mg of denifanstat or placebo orally once daily for 12 weeks.
- Primary Endpoints:
  - Percentage of patients achieving treatment success (IGA score of 0 or 1 with at least a 2point decrease from baseline).
  - Percentage change in total lesion count.
  - Percentage change in inflammatory lesion count.
- Key Assessments: Investigator's Global Assessment (IGA) and lesion counts were performed at baseline and at specified follow-up visits.





Click to download full resolution via product page

Generalized Workflow for TVB-2640 Clinical Trials.



**Comparison Summary** 

| Feature                 | FT113                        | TVB-2640 (Denifanstat)                             |
|-------------------------|------------------------------|----------------------------------------------------|
| Development Stage       | Preclinical                  | Clinical (Phase 3 completed for some indications)  |
| Mechanism of Action     | FASN Inhibitor               | FASN Inhibitor                                     |
| Potency (FASN IC50)     | 213 nM (biochemical)         | Data not publicly available in a comparable format |
| Indications Studied     | Cancer (preclinical)         | NASH, Acne, Glioblastoma, other cancers (clinical) |
| Clinical Data           | Not available                | Positive Phase 2 and 3 data in NASH and acne       |
| Route of Administration | Oral (in preclinical models) | Oral                                               |

### Conclusion

**FT113** and TVB-2640 (denifanstat) are both potent inhibitors of FASN, a key enzyme in de novo lipogenesis. **FT113** has demonstrated promising activity in preclinical cancer models, though it has not yet advanced to clinical trials. In contrast, TVB-2640 has a more extensive development history, with a growing body of clinical evidence supporting its efficacy and safety in metabolic and dermatological conditions, as well as in oncology.

For researchers in the field of metabolic diseases and oncology, both molecules represent important tools for studying the role of FASN in disease. The preclinical data for **FT113** provides a basis for further investigation into its potential as a therapeutic agent. The clinical trial data for TVB-2640 offers valuable insights into the therapeutic potential and safety profile of FASN inhibition in humans. As more data becomes available, a clearer picture of the comparative efficacy and safety of these and other FASN inhibitors will emerge, paving the way for novel treatments for a range of diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of novel piperazines as potent inhibitors of fatty acid synthase (FASN) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appliedradiology.com [appliedradiology.com]
- 4. TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fall Clinical 2025 News: Denifanstat Hits All Endpoints in Phase 3 Acne Trial The Dermatology Digest [thedermdigest.com]
- 6. investing.com [investing.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. Positive Phase 3 Results for Denifanstat for the Treatment of Moderate to Severe Acne to be Presented at the EADV Congress 2025 by Partner Ascletis | Sagimet Biosciences Inc [ir.sagimet.com]
- 9. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [A Comparative Guide to FASN Inhibitors: FT113 vs. TVB-2640 (Denifanstat)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607559#clinical-trial-information-for-ft113-versus-tvb-2640]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com